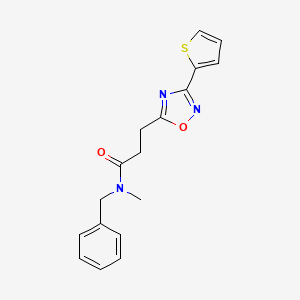
N-benzyl-N-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The benzyl and methyl groups in the compound provide stability and enhance its biological activity.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the interaction of the compound with specific biological molecules. The benzyl and methyl groups in the compound provide stability and enhance its biological activity. The thiophene and oxadiazole rings in the compound are thought to play a role in the fluorescence properties of the compound.
Biochemical and Physiological Effects
N-benzyl-N-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have a range of biochemical and physiological effects. In particular, the compound has been shown to interact with specific biological molecules, including proteins and nucleic acids. The compound has also been shown to have potential applications in the diagnosis and treatment of various diseases, including cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-benzyl-N-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its strong fluorescence properties. The compound can be used to detect specific biological molecules with high sensitivity and specificity. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on N-benzyl-N-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new derivatives of the compound with enhanced fluorescence properties and reduced toxicity. Another area of interest is the use of the compound in the development of new diagnostic and therapeutic agents for various diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its interactions with specific biological molecules.
In conclusion, N-benzyl-N-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound with significant potential in various fields of scientific research. The compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence imaging techniques. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the diagnosis and treatment of various diseases.
Synthesis Methods
The synthesis of N-benzyl-N-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of benzylamine, methyl isocyanate, and thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product. The yield of the reaction is typically high, and the purity of the product can be improved through various purification techniques.
Scientific Research Applications
N-benzyl-N-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for detecting biological molecules. The compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence imaging techniques.
properties
IUPAC Name |
N-benzyl-N-methyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20(12-13-6-3-2-4-7-13)16(21)10-9-15-18-17(19-22-15)14-8-5-11-23-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENNDQQCIJLQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


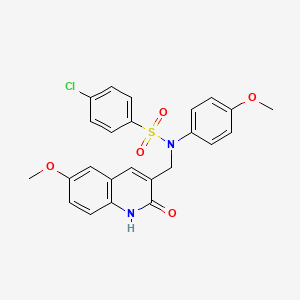
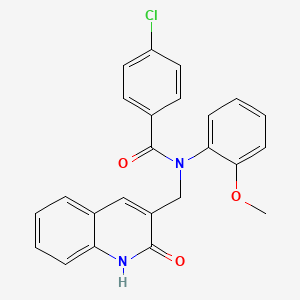
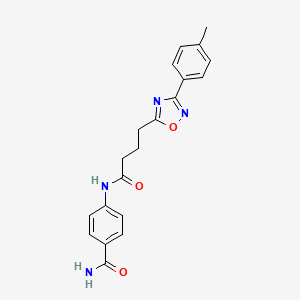
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

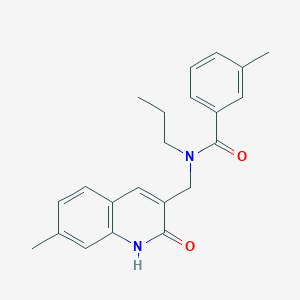



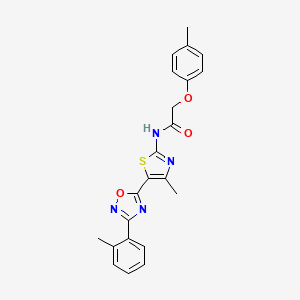
![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)

